6-Bromo-4-methylquinazoline
Overview
Description
6-Bromo-4-methylquinazoline is an organic compound with the molecular formula C9H7BrN2 It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Scientific Research Applications
6-Bromo-4-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
Quinazolinones, a class of compounds to which 6-bromo-4-methylquinazoline belongs, are known to exhibit a broad spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinazolinones, in general, are known to interact with their targets in a variety of ways, leading to different biological effects
Biochemical Pathways
Quinazolinones are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . More research is required to identify the specific pathways influenced by this compound.
Result of Action
As a quinazolinone derivative, it is likely to exhibit a range of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the quinazoline ring .
Cellular Effects
6-Bromo-4-methylquinazoline and its derivatives have demonstrated cytotoxic effects against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazoline derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylquinazoline typically involves the bromination of 4-methylquinazoline. One common method includes the following steps:
Starting Material: 4-methylquinazoline.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.
Reaction Conditions: The mixture is typically heated to a temperature range of 50-70°C to facilitate the bromination process.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 6-methoxy-4-methylquinazoline.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinazoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-4-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Fluoro-4-methylquinazoline:
Uniqueness
6-Bromo-4-methylquinazoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. This makes it a valuable compound for the synthesis of novel derivatives and the exploration of new therapeutic agents.
Properties
IUPAC Name |
6-bromo-4-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQONPSNFIBNMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699616 | |
Record name | 6-Bromo-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69674-27-7 | |
Record name | 6-Bromo-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-methylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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